![molecular formula C22H23N3O B6441215 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2549011-87-0](/img/structure/B6441215.png)
1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 exhibits potent antileishmanial activity against Leishmania aethiopica clinical isolates. It outperforms standard drugs like miltefosine and amphotericin B deoxycholate .
- Other derivatives (compounds 14 and 15) also exhibit significant inhibition effects against Plasmodium berghei .
- The 1,2,3-triazole scaffold, present in compound 13, has been utilized in medicinal chemistry. It contributes to anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- Compound 13 contains an imidazole moiety (1,3-diazole). Imidazoles have diverse applications, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, anti-inflammatory, and antiviral properties .
- Pyrazole-bearing compounds, like compound 13, exhibit various pharmacological effects. Their versatility extends to antileishmanial and antimalarial activities, making them promising candidates for drug development .
Antileishmanial Activity
Antimalarial Potential
1,2,3-Triazole Moiety Applications
Imidazole Moiety Insights
Pyrazole Pharmacology
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
properties
IUPAC Name |
1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-12-23-25(13-17)16-18-14-24(15-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCLMUOJUIYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one |
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